3,5-Dibromobenzene-1,2-diamine has been synthesized through various methods, including nitration and subsequent reduction of 3,5-dibromonitrobenzene, and direct amination of 1,2-dibromobenzene. PubChem, CID 101451:
The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Research into the potential applications of 3,5-Dibromobenzene-1,2-diamine is ongoing, with some promising areas including:
3,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine family. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but insoluble in water . Its structure allows it to participate in various
This compound exhibits notable biological activity. It has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes, which are critical in the inflammatory process. Its role in enzyme inhibition and protein interactions makes it a valuable compound for studying biochemical pathways .
The synthesis of 3,5-Dibromobenzene-1,2-diamine typically involves:
3,5-Dibromobenzene-1,2-diamine has several applications across various fields:
Several compounds share structural similarities with 3,5-Dibromobenzene-1,2-diamine. Here are some notable examples:
Compound Name | Key Features |
---|---|
3,5-Dibromoaniline | Lacks one amino group; different reactivity profile |
3,5-Dibromobenzene-1,2-diol | Contains hydroxyl groups; distinct chemical properties |
3,5-Dibromobenzene-1,2-dicarboxylic acid | Contains carboxylic acid groups; unique applications |
Comparison: The uniqueness of 3,5-Dibromobenzene-1,2-diamine lies in its dual functionality due to both amino and bromine groups on the benzene ring. This allows it to participate in a wider range of
Corrosive;Irritant